Carminazine

Description

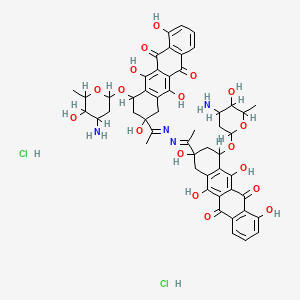

Carminazine (carminomycin azine) is a semisynthetic anthracycline derivative synthesized via condensation of carminomycin with hydrazine hydrate . Developed to mitigate the toxicity of its parent compound, carminomycin, this compound retains antitumor properties while demonstrating significantly reduced systemic toxicity. Preclinical studies in murine models revealed that this compound’s intravenous (IV) and oral toxicities are 2-fold and 7-fold lower, respectively, compared to carminomycin . However, its antitumor efficacy against lymphosarcoma L10-1 was inferior to carminomycin, suggesting a trade-off between safety and potency .

Properties

CAS No. |

79862-95-6 |

|---|---|

Molecular Formula |

C52H56Cl2N4O18 |

Molecular Weight |

1095.9 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]-C-methylcarbonimidoyl]-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride |

InChI |

InChI=1S/C52H54N4O18.2ClH/c1-17-41(59)25(53)11-31(71-17)73-29-15-51(69,13-23-35(29)49(67)39-37(45(23)63)43(61)21-7-5-9-27(57)33(21)47(39)65)19(3)55-56-20(4)52(70)14-24-36(30(16-52)74-32-12-26(54)42(60)18(2)72-32)50(68)40-38(46(24)64)44(62)22-8-6-10-28(58)34(22)48(40)66;;/h5-10,17-18,25-26,29-32,41-42,57-60,63-64,67-70H,11-16,53-54H2,1-4H3;2*1H/b55-19+,56-20+;; |

InChI Key |

GFFMDWVTTRHUKE-JKJZDBGASA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9O)O)OC1CC(C(C(O1)C)O)N)O)C)O)N)O.Cl.Cl |

Isomeric SMILES |

CC1OC(CC(C1O)N)OC2C3=C(C(=C4C(=O)C5=C(C(=O)C4=C3O)C(=CC=C5)O)O)CC(C2)(O)/C(=N/N=C(/C6(CC7=C(C(=C8C(=O)C9=C(C(=O)C8=C7O)C=CC=C9O)O)C(C6)OC1OC(C(C(C1)N)O)C)O)\C)/C.Cl.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NN=C(C)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9O)O)OC1CC(C(C(O1)C)O)N)O)C)O)N)O.Cl.Cl |

Synonyms |

carminazine carminomycin azine |

Origin of Product |

United States |

Comparison with Similar Compounds

Carminomycin Derivatives

Carminazine and other carminomycin derivatives, such as 14-chlorcarminomycin, have been evaluated for their therapeutic indices. Key findings include:

Table 1: Toxicity Profile Comparison

| Compound | IV Toxicity (Relative to Carminomycin) | Oral Toxicity (Relative to Carminomycin) | Hemopoiesis Impact |

|---|---|---|---|

| Carminomycin | 1x (Baseline) | 1x (Baseline) | Myelosuppression observed |

| This compound | 0.5x | 0.14x | Similar to carminomycin |

Table 2: Antitumor Efficacy in Preclinical Models

While 14-chlorcarminomycin showed moderate activity against leukemia P-388, it remained less effective than carminomycin . Other derivatives, such as 14-salicyloyloxycarminomycin and 14-quinaldinoyloxyrubomycin, were universally inferior in antitumor activity across models .

Structural and Functional Insights

- This compound : Hydrazine modification likely alters pharmacokinetics, reducing acute toxicity but impairing DNA intercalation or topoisomerase inhibition—key mechanisms of anthracyclines.

- 14-Chlorcarminomycin: Chlorination at the 14-position may enhance stability or uptake but fails to surpass the parent compound’s efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.